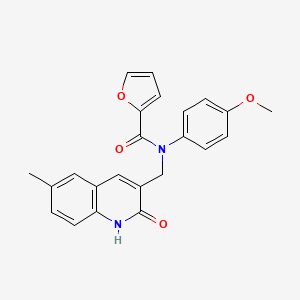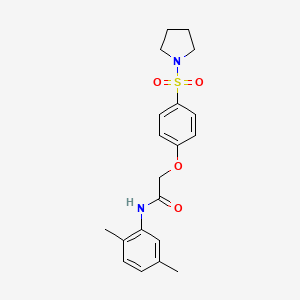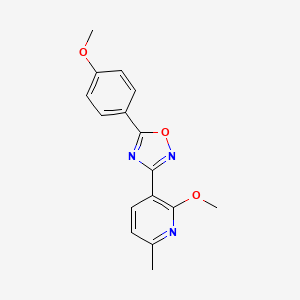
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMPO and is a member of the oxadiazole family, which is known to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of MMPO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MMPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects
MMPO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, MMPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. At higher concentrations, MMPO has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. MMPO has also been shown to have antibacterial effects against various Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMPO in lab experiments is its high yield and purity, which makes it easy to work with and reproducible. MMPO is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using MMPO in lab experiments is its limited solubility in water, which may require the use of organic solvents. MMPO is also sensitive to light and air, which may affect its stability over time.
Future Directions
There are several future directions for the study of MMPO. One direction is to further investigate its anti-inflammatory and anti-cancer activities and to identify the specific targets and pathways involved. Another direction is to explore its potential as a diagnostic tool for Alzheimer's disease and other neurological disorders. Additionally, MMPO can be used as a building block for the synthesis of novel materials with unique properties, which may have potential applications in various fields. Finally, further studies are needed to optimize the synthesis method of MMPO and to improve its solubility and stability.
Synthesis Methods
The synthesis of MMPO involves the reaction of 2-methoxy-6-methylpyridine-3-carboxylic acid hydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain MMPO in high yield and purity.
Scientific Research Applications
MMPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MMPO has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a diagnostic tool for Alzheimer's disease. In materials science, MMPO has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, MMPO has been used as a fluorescence probe for the detection of metal ions.
properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-4-9-13(16(17-10)21-3)14-18-15(22-19-14)11-5-7-12(20-2)8-6-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVFKFKXKBQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


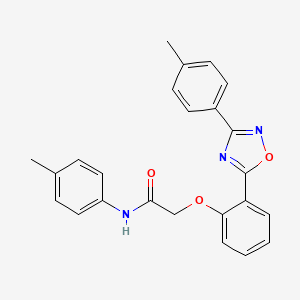
![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

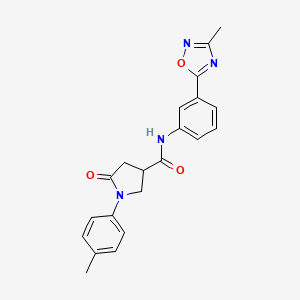

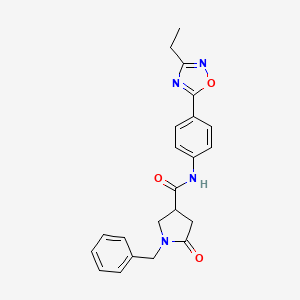
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
